Ethyl 2-cyano-2-methylpropanoate

Description

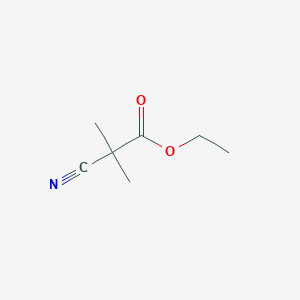

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyano-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4-10-6(9)7(2,3)5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGRPGOHQCPZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322783 | |

| Record name | ethyl 2-cyano-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572-98-1 | |

| Record name | Propanoic acid, 2-cyano-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1572-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 402029 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001572981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1572-98-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyano-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Cyano-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Spectrometric Profiling of Ethyl 2-cyano-2-methylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Ethyl 2-cyano-2-methylpropanoate (CAS No. 1572-98-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on predicted data, supplemented with information from analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-cyano-2-methylpropionate, 2-Cyano-2-methylpropanoic acid ethyl ester |

| CAS Number | 1572-98-1 |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Chemical Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.25 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 1.60 | Singlet (s) | 6H | -C(CN)(CH₃ )₂ |

| ~ 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 170 | C =O (Ester carbonyl) |

| ~ 120 | C ≡N (Nitrile) |

| ~ 62 | -O-CH₂ -CH₃ |

| ~ 40 | -C (CN)(CH₃)₂ (Quaternary carbon) |

| ~ 25 | -C(CN)(CH₃ )₂ |

| ~ 14 | -O-CH₂-CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980-2940 | Medium | C-H stretch (alkane) |

| ~ 2245 | Medium-Weak | C≡N stretch (nitrile) |

| ~ 1745 | Strong | C=O stretch (ester) |

| ~ 1250 | Strong | C-O stretch (ester) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 141 | 10 | [M]⁺ (Molecular ion) |

| 112 | 40 | [M - C₂H₅]⁺ |

| 96 | 100 | [M - OCH₂CH₃]⁺ |

| 69 | 80 | [M - COOCH₂CH₃]⁺ |

| 43 | 30 | [C₃H₇]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized methodologies for the acquisition of NMR, IR, and MS data, which can be readily adapted for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: Tune and shim the spectrometer to optimize the magnetic field homogeneity. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean plates first, followed by the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize a suitable ionization technique. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation for structural elucidation. Electrospray ionization (ESI) is a soft ionization technique often used with LC-MS that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Visualization of Key Structural Features and Spectroscopic Correlations

The following diagram illustrates the structure of this compound and highlights the key functional groups and their expected spectroscopic signatures.

Technical Guide: Physicochemical Properties of Ethyl 2-cyano-2-methylpropanoate (CAS 1572-98-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-methylpropanoate, identified by CAS number 1572-98-1, is a nitrile and ester functionalized organic compound. It serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceutical compounds. A thorough understanding of its chemical and physical properties is essential for its effective application in research and development. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental methodologies and structured data for ease of reference.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These values have been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [3][4] |

| Boiling Point | 185 °C | [3][5] |

| Density | 0.97 g/cm³ at 20°C | [4][5] |

| Refractive Index (n_D^20) | 1.41 | [4] |

| Flash Point | 79 °C | [3][6] |

| Solubility | Soluble in ether. Not miscible or difficult to mix with water. | [7][8] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Data Points | Source(s) |

| ¹H NMR | Spectral data available, characteristic peaks expected for ethyl and methyl groups. | [9] |

| IR Spectroscopy | Characteristic absorption for C≡N stretch expected in the range of 2260-2200 cm⁻¹. | [10][11] |

| Mass Spectrometry | Mass spectrum available. | [9] |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a similar heating apparatus.[1][7]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the heating bath of the Thiele tube.

-

The apparatus is heated gently and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]

Measurement of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.

-

A known volume of the liquid is added to the pycnometer or graduated cylinder.

-

The mass of the liquid-filled container is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.[12]

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard sample with a known refractive index.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prisms are closed and the light source is adjusted.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.[13][14]

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

General Procedure:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The spectrum is acquired according to the instrument's standard operating procedures. The resulting spectrum shows chemical shifts, integration, and splitting patterns characteristic of the molecular structure.[15][16]

3.4.2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

General Procedure:

-

A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film.

-

The salt plates are placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded. The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. For this compound, a characteristic sharp peak for the nitrile (C≡N) group is expected around 2260-2200 cm⁻¹.[17][18]

3.4.3. Mass Spectrometry (MS): Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

General Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is vaporized and then ionized.

-

The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

A detector measures the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to elucidate the structure of the molecule.[8][19]

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: General workflow for the synthesis and purification of an organic compound.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for determining the boiling point of a liquid.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Combustible liquid.[3][4]

-

Precautions: Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][17]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[1]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. rsc.org [rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. fiveable.me [fiveable.me]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. davjalandhar.com [davjalandhar.com]

- 15. azom.com [azom.com]

- 16. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Solubility Profile of Ethyl 2-cyano-2-methylpropanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 2-cyano-2-methylpropanoate. Due to a lack of extensive, publicly available quantitative data for this specific compound, this document focuses on qualitative solubility information, predicted solubility based on structurally similar molecules, and detailed experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the solubility of such compounds is critical.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₇H₁₁NO₂. Its structure includes an ethyl ester and a nitrile group, both of which influence its physicochemical properties, including solubility. Understanding its behavior in different organic solvents is crucial for a variety of applications, including as an intermediate in pharmaceutical and organic synthesis.[1]

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference |

| Ether | Soluble | [1][2] |

| Water | Not miscible or difficult to mix | [1][2] |

Expected Solubility in Common Organic Solvents

Based on the solubility of structurally similar compounds, we can infer the likely solubility of this compound in a range of common organic solvents.

-

Structurally Similar Esters:

-

Ethyl Isobutyrate: This compound is described as being slightly soluble in water but miscible with most organic solvents, including alcohol.

-

Ethyl Pivalate: Quantitative data for ethyl pivalate indicates solubility in ethanol (1367.19 g/L), methanol (1836.22 g/L), and isopropanol (1528.89 g/L) at 25°C.

-

Ethyl Cyanoacetate: This compound is reported to be very soluble in ethanol and ethyl ether, with a water solubility of 20 g/L at 20°C.

-

-

Structurally Similar Nitriles:

-

Propionitrile: This small nitrile is soluble in water and miscible with alcohols, ethers, and acetone. The nitrile group can participate in hydrogen bonding with water molecules, which accounts for its water solubility.

-

Given these comparisons, it is anticipated that this compound will exhibit good solubility in a range of polar aprotic and polar protic organic solvents such as alcohols (ethanol, methanol, isopropanol), ketones (acetone), and esters (ethyl acetate). Its solubility in nonpolar solvents like hexane may be more limited. For cyanoacrylate adhesives, a related class of compounds, chloroform has been identified as an optimal solvent for complete dissolution.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for key experiments.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or gas chromatograph)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure that equilibrium with a saturated solution is reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis, or GC) to determine the concentration of the dissolved this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or mole fraction.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the solute dissolved in a known mass of the solvent.

Objective: To determine the solubility of this compound by measuring the mass of the solute in a saturated solution.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1 and 2 of the Shake-Flask Method.

-

Sample Collection: After equilibration and settling of the excess solute, carefully transfer a known volume or mass of the clear supernatant to a pre-weighed, dry container (e.g., an evaporating dish).

-

Solvent Evaporation: Evaporate the solvent from the container under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until the solute is completely dry.

-

Drying and Weighing: Place the container with the dried solute in an oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solute per the initial volume or mass of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, its structural characteristics and the known properties of similar compounds suggest good solubility in common polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with a suitable analytical technique, provide a robust framework for accurate determination. This information is critical for the effective design of synthetic routes, formulation development, and other research applications involving this compound.

References

An In-depth Technical Guide to the Thermal Stability of Ethyl 2-cyano-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases did not yield specific experimental data on the thermal stability of Ethyl 2-cyano-2-methylpropanoate. This guide, therefore, provides a framework for understanding its potential thermal behavior based on the chemical properties of its functional groups and data from structurally analogous compounds. It further outlines the standard experimental protocols required to formally assess its thermal stability.

Introduction

This compound is a substituted cyanoacrylate ester of interest as an intermediate in pharmaceutical and organic synthesis. For professionals in drug development and chemical manufacturing, a thorough understanding of a compound's thermal stability is paramount for ensuring safe handling, storage, and processing, as well as for defining its degradation profile. Thermal instability can lead to loss of material, generation of hazardous byproducts, and potentially dangerous runaway reactions. This document serves as a technical guide to the anticipated thermal characteristics of this compound and the methodologies for their empirical determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. This data is essential for designing and interpreting thermal stability studies.

| Property | Value | Source |

| CAS Number | 1572-98-1 | N/A |

| Molecular Formula | C₇H₁₁NO₂ | N/A |

| Molecular Weight | 141.17 g/mol | N/A |

| Boiling Point | 185 °C to 194.6 °C at 760 mmHg | N/A |

| Flash Point | 79 °C | N/A |

| Appearance | Colorless to almost colorless clear liquid | N/A |

| Solubility | Soluble in ether. Not miscible or difficult to mix with water. | N/A |

Postulated Thermal Decomposition Pathways

The thermal decomposition of this compound is likely influenced by its two primary functional groups: the ester and the nitrile. Alkyl esters are known to undergo thermal decomposition, often through a concerted retro-ene reaction, to form an alkene and a carboxylic acid.[1] The nitrile group is generally thermally stable but can undergo hydrolysis at elevated temperatures in the presence of water to form amides and subsequently carboxylic acids.[2][3][4]

Given its structure, a potential decomposition pathway for this compound could involve the elimination of ethene to form 2-cyano-2-methylpropanoic acid. This acid intermediate could then undergo further decomposition. The presence of the quaternary carbon substituted with a nitrile group might also lead to other complex radical-based decomposition mechanisms at higher temperatures.

Caption: Postulated thermal decomposition of this compound.

Experimental Determination of Thermal Stability

To empirically determine the thermal stability of this compound, a systematic approach using various thermal analysis techniques is required.[5] The logical workflow for such an assessment is outlined below.

Caption: Logical workflow for a comprehensive thermal stability assessment.

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy of these transitions.[7]

Experimental Protocol (General)

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium) under the same experimental conditions (heating rate, purge gas) to be used for the sample.[8]

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan.[8] Hermetically seal the pan to prevent evaporation of the liquid sample.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.[8]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (typically nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[9]

-

Thermal Program: Heat the sample from ambient temperature to a temperature well above any expected decomposition (e.g., 350-400 °C) at a constant heating rate (e.g., 10 °C/min).[10]

-

Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), the peak temperature of the exothermic or endothermic event (T_peak), and the integrated energy of the event (ΔH).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[12][13]

Experimental Protocol (General - ASTM E2550)

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards) or melting point standards.

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a controlled atmosphere, typically an inert gas like nitrogen, at a specified flow rate (e.g., 20-50 mL/min) to study thermal decomposition.[13]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).[14]

-

Data Analysis: Record the sample mass as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of mass loss, the temperatures at which specific percentages of mass loss occur (e.g., T₅% for 5% mass loss), and the residual mass at the final temperature. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[14]

Data Presentation

The quantitative data obtained from DSC and TGA experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of Thermal Analysis Data for this compound

| Parameter | Method | Value | Units | Description |

| Onset Temperature (T_onset) | DSC | TBD | °C | The temperature at which the decomposition exotherm begins. |

| Peak Temperature (T_peak) | DSC | TBD | °C | The temperature at which the rate of the decomposition reaction is at its maximum. |

| Enthalpy of Decomposition (ΔH_decomp) | DSC | TBD | J/g | The total energy released or absorbed during the decomposition event. |

| 5% Mass Loss Temperature (T₅%) | TGA | TBD | °C | The temperature at which the sample has lost 5% of its initial mass. |

| 50% Mass Loss Temperature (T₅₀%) | TGA | TBD | °C | The temperature at which the sample has lost 50% of its initial mass. |

| Residual Mass @ 600°C | TGA | TBD | % | The percentage of mass remaining at the end of the TGA experiment. |

(TBD: To Be Determined experimentally)

Conclusion for Drug Development Professionals

While specific thermal stability data for this compound is not currently available in the literature, this guide provides a robust framework for its evaluation. Based on its chemical structure, decomposition may occur at elevated temperatures, potentially initiated by a retro-ene type reaction characteristic of esters. For process safety and risk assessment, it is imperative that the experimental protocols outlined herein, specifically DSC and TGA, are performed. The resulting data will be critical for defining safe operating limits, understanding potential degradation pathways, and ensuring the stability and quality of this compound in research and development applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitrile - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Analysis [intertek.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. qualitest.ae [qualitest.ae]

- 10. wmtr.com [wmtr.com]

- 11. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]

- 12. infinitalab.com [infinitalab.com]

- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 14. researchgate.net [researchgate.net]

Reactivity of the Nitrile Group in Ethyl 2-cyano-2-methylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nitrile group, a cornerstone in organic synthesis, exhibits a rich and versatile reactivity profile. In the context of ethyl 2-cyano-2-methylpropanoate, a sterically hindered cyanoester, this reactivity is modulated by both electronic and steric factors, offering a unique platform for the synthesis of complex molecules, including pharmaceutical intermediates. This technical guide provides a comprehensive overview of the key reactions of the nitrile functionality in this compound, focusing on hydrolysis, reduction, and cycloaddition reactions. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic visualizations are presented to facilitate a deeper understanding and practical application of its chemistry.

Hydrolysis of the Nitrile Group: Access to Amides and Carboxylic Acids

The conversion of the nitrile group in this compound to an amide or a carboxylic acid is a fundamental transformation. Due to the steric hindrance around the nitrile, harsh reaction conditions are often required for traditional acid or base-catalyzed hydrolysis. However, modern catalytic methods offer milder and more selective alternatives.

Platinum-Catalyzed Hydration to Amide

Platinum-based catalysts have emerged as highly effective for the hydration of sterically hindered nitriles to their corresponding amides, often with high selectivity and yield.[1][2][3] This method avoids the over-hydrolysis to the carboxylic acid, a common side reaction under harsh conditions.[4]

Experimental Protocol: Platinum-Catalyzed Hydration of a Hindered Nitrile [1][5]

A representative procedure for the platinum-catalyzed hydration of a hindered nitrile involves the use of a platinum(II) catalyst with a phosphine oxide ligand.

-

Catalyst Preparation: A platinum(II) precursor, such as K₂PtCl₄, is reacted with a secondary phosphine oxide (e.g., dimethylphosphine oxide) to form the active catalyst.

-

Reaction Setup: The hindered nitrile (e.g., this compound) is dissolved in a suitable solvent, typically a mixture of ethanol and water.

-

Catalysis: A catalytic amount of the platinum complex (e.g., 0.5-2 mol%) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated, typically to around 80°C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC.[1][2]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the corresponding amide.

Quantitative Data for Platinum-Catalyzed Hydration of Hindered Nitriles

| Nitrile Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield of Amide (%) | Reference |

| Pivalonitrile | 1 | 80 | 16 | 95 | [1] |

| 1-Adamantanecarbonitrile | 1 | 80 | 24 | 98 | [1] |

| 2,2-Dimethyl-3-phenylpropanenitrile | 2 | 100 | 48 | 85 | [3] |

Reaction Pathway: Platinum-Catalyzed Nitrile Hydration

Caption: Proposed mechanism for the platinum-catalyzed hydration of a nitrile.

Acid and Base-Catalyzed Hydrolysis

Traditional acid or base-catalyzed hydrolysis can also be employed, though they generally require more forcing conditions for sterically hindered nitriles and may lead to the formation of the carboxylic acid as the final product.

Acid-Catalyzed Hydrolysis Mechanism

Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.

Base-Catalyzed Hydrolysis Mechanism

Caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of the nitrile group in this compound to a primary amine is a valuable transformation for introducing a basic nitrogen-containing functional group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation with reagents like Raney Nickel.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8] The reaction proceeds via nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile.

Experimental Protocol: LiAlH₄ Reduction of a Nitrile [6]

-

Reaction Setup: A solution of the nitrile (e.g., this compound) in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of LiAlH₄: The flask is cooled in an ice bath, and a suspension of LiAlH₄ in the same solvent is added portion-wise with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.

-

Quenching: The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Work-up and Purification: The resulting precipitate is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude amine can be purified by distillation or chromatography.

Quantitative Data for LiAlH₄ Reduction of Nitriles

| Nitrile Substrate | Molar Ratio (Nitrile:LiAlH₄) | Solvent | Time (h) | Yield of Amine (%) | Reference |

| Benzonitrile | 1 : 1.5 | THF | 4 | 85 | [6] |

| Acetonitrile | 1 : 1.5 | Diethyl ether | 3 | 75 | General knowledge |

| Adiponitrile | 1 : 3 | THF | 6 | 80 | General knowledge |

Reaction Pathway: LiAlH₄ Reduction of a Nitrile

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

The Acidity of α-Protons in Substituted Cyanoacetates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crucial role of α-proton acidity in substituted cyanoacetates, a class of compounds with significant applications in organic synthesis and drug development. The acidity of the α-proton is a key determinant of the reactivity of these molecules, influencing their participation in a wide range of carbon-carbon bond-forming reactions. This document provides a comprehensive overview of the factors governing this acidity, quantitative pKa data, and detailed experimental protocols for its determination.

Core Concepts: Factors Influencing α-Proton Acidity

The notable acidity of the α-proton in cyanoacetates, and active methylene compounds in general, stems from the ability of the adjacent electron-withdrawing groups (in this case, the cyano and the ester functionalities) to stabilize the resulting carbanion.[1][2] This stabilization occurs through a combination of inductive and resonance effects.

Inductive Effect: The electronegative nitrogen of the cyano group and the oxygens of the ester group pull electron density away from the α-carbon through the sigma bonds, making the attached proton more electropositive and thus more easily abstracted.[3][4]

Resonance Effect: Upon deprotonation, the negative charge on the α-carbon is delocalized onto the electronegative oxygen and nitrogen atoms through resonance, significantly stabilizing the conjugate base (the enolate).[1][2] The more stable the conjugate base, the stronger the parent acid.

The nature of the substituent at the α-position (R-group) can further modulate this acidity.

-

Electron-Withdrawing Substituents (EWGs): Substituents that are electron-withdrawing, such as aryl, vinyl, or other carbonyl groups, will further stabilize the carbanion through additional inductive and/or resonance effects, leading to a lower pKa and increased acidity.[3][5]

-

Electron-Donating Substituents (EDGs): Conversely, electron-donating groups, such as alkyl groups, tend to destabilize the carbanion by pushing electron density towards the already negatively charged center. This results in a higher pKa and decreased acidity.[3]

Quantitative Acidity Data

The pKa is the negative logarithm of the acid dissociation constant (Ka) and provides a quantitative measure of acidity; a lower pKa value indicates a stronger acid. The pKa of a given compound is highly dependent on the solvent in which it is measured. Below are tables summarizing the pKa values of various unsubstituted and α-substituted cyanoacetates.

| Compound | R Group | Ester Group | pKa (Predicted in Water) |

| Methyl Cyanoacetate | H | Methyl | 2.75 ± 0.10[3][4] |

| Ethyl Cyanoacetate | H | Ethyl | 3.19 ± 0.10[6] |

| tert-Butyl Cyanoacetate | H | tert-Butyl | 3.21 ± 0.10 |

Note: Predicted pKa values are computationally derived and may differ from experimental values. The solvent has a significant impact on pKa.

| Compound | Solvent | pKa |

| Ethyl Cyanoacetate | Water | 11.20 |

| Malononitrile | DMSO | 11.1 |

| Ethyl Malonate | DMSO | 16.7 |

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the chemical behavior of substituted cyanoacetates. The following are detailed methodologies for three common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[3][4][6] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the cyanoacetate) and monitoring the resulting change in pH with a pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the substituted cyanoacetate of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water, or a mixed aqueous-organic solvent system if solubility is an issue).

-

Prepare a standardized solution of a strong base, typically carbonate-free sodium hydroxide (e.g., 0.1 M).

-

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration:

-

Place a known volume of the cyanoacetate solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized base solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the equivalence point can be determined from the peak of the first derivative of the titration curve (ΔpH/ΔV vs. V).

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. It is more sensitive than potentiometric titration and requires a smaller amount of sample.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the substituted cyanoacetate in a suitable solvent.

-

Prepare a series of buffer solutions with known pH values that span the expected pKa of the analyte.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant amount of the cyanoacetate stock solution.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength at which the acidic (HA) and basic (A⁻) forms of the cyanoacetate have significantly different molar absorptivities.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.

-

The pKa can be calculated using the following equation: pKa = pH + log [(A - AA⁻) / (AHA - A)] where A is the absorbance at a given pH, AA⁻ is the absorbance of the fully deprotonated form, and AHA is the absorbance of the fully protonated form.

-

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of a nucleus (typically ¹H or ¹³C) close to the site of protonation/deprotonation as a function of pH.

Methodology:

-

Preparation of Samples:

-

Prepare a series of solutions of the substituted cyanoacetate in a suitable deuterated solvent (e.g., D₂O) containing buffers to maintain a range of known pD values. (Note: pD = pH + 0.4).

-

-

NMR Measurements:

-

Acquire the ¹H or ¹³C NMR spectrum for each sample.

-

-

Data Analysis:

-

Identify a nucleus whose chemical shift is sensitive to the ionization state of the α-proton.

-

Plot the chemical shift (δ) of this nucleus against the pD of the solution.

-

The data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.

-

The pKa can be calculated by fitting the data to the following equation: δobs = (δHA + δA⁻ * 10(pH - pKa)) / (1 + 10(pH - pKa)) where δobs is the observed chemical shift, δHA is the chemical shift of the protonated form, and δA⁻ is the chemical shift of the deprotonated form.

-

Visualizations

Factors Influencing α-Proton Acidity

Caption: Logical relationship of factors influencing the acidity of the α-proton.

Resonance Stabilization of the Cyanoacetate Anion

Caption: Resonance structures of the carbanion formed from deprotonation.

Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

References

- 1. EaseToLearn.com [easetolearn.com]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. Video: Substituent Effects on Acidity of Carboxylic Acids [jove.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Substituent Effects on Carbon Acidity in Aqueous Solution and at Enzyme Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of Gem-Dicyano Compounds: A Technical Guide for Organic Chemists and Drug Discovery Professionals

Introduction

Gem-dicyano compounds, particularly malononitrile and its derivatives, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, arising from the presence of two electron-withdrawing nitrile groups on the same carbon atom, render the adjacent methylene protons highly acidic and the molecule susceptible to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core applications of gem-dicyano compounds, with a focus on their utility in the synthesis of diverse and medicinally relevant heterocyclic scaffolds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights into key reactions.

Core Applications in Organic Synthesis

The reactivity of gem-dicyano compounds is dominated by the acidity of the α-protons and the electrophilicity of the nitrile carbons. This dual reactivity allows them to participate in a variety of condensation, cycloaddition, and multicomponent reactions, making them invaluable synthons for the construction of complex molecular architectures.

Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone reaction of gem-dicyano compounds, involving the base-catalyzed reaction with aldehydes and ketones to yield ylidenemalononitriles. These products are themselves versatile intermediates, readily participating in subsequent reactions.

Reaction Workflow:

Figure 1: General workflow for the Knoevenagel condensation.

Quantitative Data for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile:

| Entry | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine | Ethanol | 30 | 95 | [1] |

| 2 | 4-Chlorobenzaldehyde | Sodium Bicarbonate | Water | 30 | 92 | [2] |

| 3 | 4-Methoxybenzaldehyde | Lemon Juice | Neat | 15 | 90 | |

| 4 | 2-Naphthaldehyde | Potassium Carbonate | Water | 30 | 98 | [2] |

| 5 | Piperonal | Sodium Acetate | Water | 30 | 96 | [2] |

| 6 | Furan-2-carbaldehyde | NiCu@MWCNT | Water/Methanol | 10 | 99 | [3] |

Experimental Protocol: Synthesis of 2-(Piperonylidene)malononitrile [2]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine malononitrile (0.13 g, 2 mmol), piperonal (0.30 g, 2 mmol), and water (8 mL).

-

Catalyst Addition: Add a catalytic amount of sodium acetate (approximately 1 mg).

-

Reaction: Stir the mixture vigorously at room temperature for 30 minutes. A precipitate will form during this time.

-

Workup: Cool the reaction mixture in an ice bath for 10 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification and Characterization: The crude product can be purified by recrystallization from ethanol to afford white crystals. Characterize the product by melting point, IR, and NMR spectroscopy.

Gewald Reaction: A Robust Route to 2-Aminothiophenes

The Gewald reaction is a one-pot multicomponent reaction that provides access to highly substituted 2-aminothiophenes from a ketone or aldehyde, a gem-dicyano compound (or other active methylene compound), and elemental sulfur in the presence of a base.[4] These thiophene derivatives are prevalent scaffolds in medicinal chemistry.

Reaction Mechanism:

Figure 2: Key stages of the Gewald reaction mechanism.

Quantitative Data for Gewald Reaction of Cyclic Ketones with Malononitrile and Sulfur:

| Entry | Ketone | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Cyclohexanone | Morpholine | Ethanol | 2 | 85 | [5] |

| 2 | Cyclopentanone | Triethylamine | Ethanol | 3 | 82 | [6] |

| 3 | 4-Methylcyclohexanone | Piperidinium borate | Ethanol/Water | 2 | 89 | [7] |

| 4 | Tetrahydrothiopyran-4-one | Piperidinium borate | Ethanol/Water | 0.5 | 92 | [7] |

| 5 | N-Benzyl-4-piperidone | Piperidinium borate | Ethanol/Water | 0.25 | 95 | [7] |

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [5]

-

Reaction Setup: To a stirred solution of cyclohexanone (9.8 g, 0.1 mol) and malononitrile (6.6 g, 0.1 mol) in ethanol (50 mL), add morpholine (8.7 g, 0.1 mol).

-

Sulfur Addition: Add elemental sulfur (3.2 g, 0.1 mol) portion-wise to the reaction mixture.

-

Reaction: Heat the mixture to reflux for 2 hours.

-

Workup: After cooling to room temperature, the precipitated solid is collected by filtration.

-

Purification and Characterization: Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure product as a crystalline solid.[5] The product can be characterized by its melting point and spectroscopic data (IR, NMR, and Mass Spectrometry).[8]

Thorpe-Ziegler Reaction: Intramolecular Cyclization to Ketones

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic α-cyanoenamine, which upon acidic hydrolysis yields a cyclic ketone.[3][9] This reaction is particularly useful for the synthesis of 5- to 8-membered rings.[7]

Reaction Pathway:

Figure 3: Synthetic route to cyclic ketones via the Thorpe-Ziegler reaction.

Quantitative Data for Thorpe-Ziegler Cyclization:

| Entry | Dinitrile | Base | Product (after hydrolysis) | Yield (%) | Reference |

| 1 | Adiponitrile | Sodium ethoxide | 2-Cyanocyclopentanone | ~80 | |

| 2 | Pimelonitrile | Sodium ethoxide | 2-Cyanocyclohexanone | ~80 | |

| 3 | Suberonitrile | Sodium ethoxide | 2-Cyanocycloheptanone | ~75 | |

| 4 | 2,2-Diphenylglutaronitrile | Sodium amide | 2,2-Diphenylcyclopentanone | High | [10] |

Experimental Protocol: Synthesis of 2-Cyanocyclopentanone

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium ethoxide (prepared from sodium and absolute ethanol).

-

Reactant Addition: Add a solution of adiponitrile in an inert solvent (e.g., toluene) dropwise to the stirred suspension of sodium ethoxide.

-

Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ether).

-

Purification and Characterization: Dry the organic extracts, evaporate the solvent, and purify the resulting crude 2-cyanocyclopentanone by vacuum distillation. Characterize the product using spectroscopic methods.

Cycloaddition Reactions

The electron-deficient double bond in ylidenemalononitriles makes them excellent dienophiles and dipolarophiles in various cycloaddition reactions, providing access to a wide range of cyclic and heterocyclic systems.

[3+2] Cycloaddition Reactions

Ylidenemalononitriles readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocycles.

Logical Relationship for [3+2] Cycloaddition:

Figure 4: General scheme for [3+2] cycloaddition with ylidenemalononitriles.

These reactions are highly valuable for the synthesis of tetrazoles and isoxazoles, which are important pharmacophores. The regioselectivity of the reaction is governed by the electronic properties of both the ylidenemalononitrile and the 1,3-dipole.

Applications in Drug Development

The synthetic methodologies described above provide efficient access to a diverse array of heterocyclic compounds, many of which exhibit significant biological activity. The versatility of gem-dicyano compounds makes them attractive starting materials in drug discovery programs.

-

Pyridine Derivatives: Malononitrile is a key building block in multicomponent reactions for the synthesis of various substituted pyridines.[11][12] These pyridine scaffolds are present in numerous FDA-approved drugs with applications as antihypertensive, antiviral, and anticancer agents.

-

Thiophene Derivatives: The Gewald reaction provides a straightforward route to 2-aminothiophenes, which are precursors to a range of bioactive molecules, including anti-inflammatory and kinase-inhibiting drugs.

-

Antiviral Agents: Gem-dicyano compounds have been utilized in the synthesis of nucleoside analogues and other heterocyclic systems with demonstrated antiviral activity against a range of viruses.[13]

Gem-dicyano compounds, with malononitrile at the forefront, are undeniably powerful tools in the arsenal of synthetic organic chemists. Their ability to participate in a multitude of reactions, including classic condensations, multicomponent reactions, and cycloadditions, allows for the efficient construction of complex and medicinally relevant molecules. The detailed protocols and compiled data in this guide are intended to facilitate the broader application of these versatile reagents in both academic research and industrial drug development, paving the way for the discovery of novel therapeutics and functional materials.

References

- 1. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile | C9H10N2S | CID 78382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Knoevenagel condensation with Ethyl 2-cyano-2-methylpropanoate

Application Notes and Protocols for Knoevenagel Condensation

Topic: Knoevenagel Condensation with Ethyl Cyanoacetate

Audience: Researchers, scientists, and drug development professionals.

Important Clarification: The requested reactant, Ethyl 2-cyano-2-methylpropanoate, is not a suitable substrate for the Knoevenagel condensation. This reaction requires a compound with an "active methylene group" (a -CH₂- group) positioned between two electron-withdrawing groups.[1][2][3] The structure of this compound contains a quaternary carbon at this position, lacking the necessary acidic protons for the reaction to proceed.

Given the similarity in nomenclature, it is highly probable that the intended reactant was Ethyl Cyanoacetate , a widely used and exemplary substrate for the Knoevenagel condensation. Therefore, the following application notes and protocols are provided for the Knoevenagel condensation of Ethyl Cyanoacetate with various carbonyl compounds.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound, such as ethyl cyanoacetate, in the presence of a basic catalyst.[3][4] The reaction typically proceeds through a nucleophilic addition followed by a dehydration step, yielding an α,β-unsaturated product.[5] This methodology is valued for its operational simplicity, mild reaction conditions, and the high functional group tolerance of the reactants.[1] The resulting α,β-unsaturated cyanoacrylates are versatile intermediates in the synthesis of pharmaceuticals, polymers, and fine chemicals.[6]

Reaction Mechanism

The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine. The mechanism involves the following key steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized enolate ion.[1][5]

-

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming an alkoxide intermediate.[1]

-

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy adduct.

-

Dehydration: The β-hydroxy adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product.[5]

The removal of water during the reaction can help to drive the equilibrium towards the product side.[2]

Applications in Drug Development

The products of the Knoevenagel condensation, particularly α-cyanoacrylates, are significant in medicinal chemistry and drug development. These compounds serve as precursors and key intermediates for a wide array of biologically active molecules.[6] They have been utilized in the synthesis of:

-

Anticancer Agents: Many derivatives have shown potent anticancer activity by targeting various cellular mechanisms.[7] For instance, they are used in the synthesis of benzothiazole analogues and thiazacridine derivatives with anticancer properties.[4]

-

Antimicrobial and Antioxidant Agents: Certain ethyl cyanophenylacrylates have demonstrated potential as antimicrobial and antioxidant compounds.[4]

-

Heterocyclic Compounds: The reaction is a key step in the synthesis of various heterocyclic systems, such as pyridines and pyrimidines, which are common scaffolds in drug molecules.[6] Allopurinol, used to treat gout, and the purine derivatives theophylline and caffeine can be synthesized using ethyl cyanoacetate as a starting material.[6]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation using Diisopropylethylammonium Acetate (DIPEAc)

This protocol describes a general method for the synthesis of cyanoacrylate derivatives using DIPEAc as a catalyst.[8]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

Diisopropylethylammonium acetate (DIPEAc) (0.1 mmol)

-

Hexane (10 ml)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and hexane (10 ml).

-

Add DIPEAc (0.1 mmol) to the mixture.

-

Heat the reaction mixture at 65-70 °C for 3-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 40-45 °C.

-

Separate the layers and concentrate the product layer under vacuum.

-

Purify the resulting material by recrystallization from a suitable solvent.[8]

Protocol 2: Knoevenagel Condensation using a DABCO-catalyzed Ionic Liquid System

This protocol utilizes a 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyst promoted by a hydroxyl-containing ionic liquid, N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl).[9][10]

Materials:

-

4-Fluorobenzaldehyde (10 mmol)

-

Ethyl cyanoacetate (12 mmol)

-

N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)

-

Water (3 mL)

-

DABCO (20 mmol%)

Procedure:

-

Prepare the catalytic system by mixing [HyEtPy]Cl (3 g), water (3 mL), and DABCO (20 mmol%) in a reaction vessel.

-

To this system, add 4-fluorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol).

-

Stir the reaction mixture vigorously at 50 °C.

-

Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40 minutes.

-

Upon completion, cool the mixture. The product may separate as a solid or an oil.

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization if necessary. The ionic liquid/water layer can often be recycled for subsequent reactions.[2]

Protocol 3: Efficient Knoevenagel Condensation using a DBU/Water Complex

This protocol employs a diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex as an efficient catalyst at room temperature.[7]

Materials:

-

Carbonyl compound (aldehyde or ketone) (1 mmol)

-

Ethyl cyanoacetate (1 mmol)

-

DBU (1 mmol)

-

Water (25 mmol)

Procedure:

-

Prepare the DBU/H₂O complex by reacting DBU (1 mmol) with water (25 mmol) and stirring for 3 hours.

-

To the catalytic system, add the carbonyl compound (1 mmol) and ethyl cyanoacetate (1 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated by filtration and dried under vacuum without further purification.

-

The filtrate containing the DBU/water complex can be reused directly in subsequent reactions.[7]

Data Presentation

The following tables summarize the reaction conditions and yields for the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes under different catalytic systems.

Table 1: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate using a DBU/Water Catalyst [7]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 20 | 96 |

| 2 | 4-Chlorobenzaldehyde | 15 | 98 |

| 3 | 4-Nitrobenzaldehyde | 5 | 99 |

| 4 | 4-Methoxybenzaldehyde | 30 | 95 |

| 5 | 2-Furaldehyde | 20 | 94 |

| 6 | 3-Pyridinecarboxaldehyde | 20 | 95 |

*Reaction conditions: Aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), DBU (1 mmol), H₂O (25 mmol), room temperature.

Table 2: Knoevenagel Condensation of Various Aldehydes with Ethyl Cyanoacetate using a DABCO/[HyEtPy]Cl-H₂O System [11]

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 10 | 98 |

| 3 | 4-Nitrobenzaldehyde | 5 | 99 |

| 4 | 4-Hydroxybenzaldehyde | 20 | 93 |

| 5 | 4-Methoxybenzaldehyde | 25 | 96 |

| 6 | 2-Naphthaldehyde | 40 | 83 |

*Reaction conditions: Aldehyde (10 mmol), ethyl cyanoacetate (12 mmol), DABCO (20 mol%), [HyEtPy]Cl (3 g), H₂O (3 mL), 50 °C.

Visualizations

Caption: Mechanism of the Knoevenagel Condensation.

Caption: General Experimental Workflow for Knoevenagel Condensation.

References

- 1. purechemistry.org [purechemistry.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 3. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]

- 4. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Derivatization of Ethyl 2-cyano-2-methylpropanoate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Ethyl 2-cyano-2-methylpropanoate, a versatile building block for the synthesis of novel compounds with potential pharmaceutical applications. This document outlines key derivatization strategies, detailed experimental protocols, and data on the biological activities of the resulting molecules.

Introduction

This compound is a valuable starting material in medicinal chemistry due to its gem-dimethyl group and reactive cyano and ester functionalities. These features allow for a diverse range of chemical transformations, leading to the creation of various heterocyclic and acyclic compounds with promising therapeutic potential. Derivatization of this scaffold can modulate pharmacokinetic and pharmacodynamic properties, making it a key strategy in drug discovery programs.

Key Derivatization Strategies

The primary routes for the derivatization of this compound involve the transformation of its ester and cyano groups. These include hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling, and reactions of the cyano group to form various heterocyclic systems.

Hydrolysis and Amide Formation

The ethyl ester can be readily hydrolyzed under basic conditions to yield 2-cyano-2-methylpropanoic acid. This carboxylic acid serves as a crucial intermediate for the synthesis of a wide array of amide derivatives. Amide bond formation is a cornerstone of medicinal chemistry, often improving the metabolic stability and target-binding affinity of a molecule.

Synthesis of Heterocyclic Derivatives

The cyano and ester groups in this compound are precursors for the construction of various heterocyclic rings, which are prevalent in many approved drugs. Reaction with dinucleophilic reagents can lead to the formation of pyrimidines, pyridines, and other important pharmacophores.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Cyano-2-methylpropanoic Acid

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

-

Add a solution of potassium hydroxide (1.2 equivalents) in water dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyano-2-methylpropanoic acid.

Protocol 2: Synthesis of N-substituted 2-Cyano-2-methylpropanamides

Materials:

-

2-Cyano-2-methylpropanoic acid

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Desired primary or secondary amine (1 equivalent)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous dichloromethane (DCM)

Procedure (via Acid Chloride):

-

To a solution of 2-cyano-2-methylpropanoic acid (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in anhydrous dichloromethane and add it dropwise to a solution of the desired amine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted 2-cyano-2-methylpropanamide.

Protocol 3: Synthesis of Pyrimidine Derivatives

While direct synthesis from this compound is less documented, a general approach analogous to the synthesis of pyrimidines from ethyl cyanoacetate can be employed. This involves the reaction with amidines or ureas.

Materials:

-

This compound

-

Guanidine hydrochloride or Urea

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add this compound (1 equivalent) and guanidine hydrochloride or urea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

The product may precipitate upon cooling or after partial removal of the solvent.

-

Filter the solid, wash with cold ethanol, and dry to obtain the pyrimidine derivative. Further purification may be required.

Data Presentation

The following tables summarize quantitative data for representative derivatization reactions and the biological activities of selected derivatives.

Table 1: Representative Yields for Derivatization Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| This compound | 1. KOH, H₂O/EtOH, reflux; 2. HCl | 2-Cyano-2-methylpropanoic acid | >90 |

| 2-Cyano-2-methylpropanoic acid | SOCl₂, then Benzylamine, TEA, DCM | N-Benzyl-2-cyano-2-methylpropanamide | 75-85 |